2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- A 3,5-dimethylphenyl substituent at position 3 of the pyrimidinone ring, contributing steric bulk and lipophilicity.
- A sulfanyl bridge at position 2, linking the core to an acetamide group.
This scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects, depending on substituent patterns .
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-14-10-15(2)12-17(11-14)26-22(28)21-19(8-9-30-21)25-23(26)31-13-20(27)24-16-4-6-18(29-3)7-5-16/h4-12H,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFTZCGFUKJZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide represents a novel class of thienopyrimidine derivatives with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A thienopyrimidine core
- A methoxyphenyl group
- A sulfanyl linkage
Molecular Formula : C23H21N3O3S2
Molecular Weight : 451.6 g/mol
IUPAC Name : 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Anticancer Properties
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. The compound has shown promising results in inhibiting tumor cell proliferation through various mechanisms:
- Inhibition of Key Enzymes : The compound acts as an inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both critical enzymes in nucleotide synthesis. Inhibition of these enzymes can lead to "thymineless death," particularly in rapidly dividing cancer cells .
- Cell Proliferation Studies : In vitro studies demonstrated that the compound significantly reduces the viability of various cancer cell lines. For instance, it exhibited an IC50 value in the low micromolar range against breast and colon cancer cell lines .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The thienopyrimidine moiety facilitates binding to the active sites of TS and DHFR, disrupting their normal function and leading to decreased nucleotide availability for DNA synthesis.
- Cell Cycle Arrest : The compound may induce cell cycle arrest at the S phase, preventing cancer cells from replicating .
Case Studies
- Study on Multicellular Spheroids : A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids to identify novel anticancer agents. The results indicated that this thienopyrimidine derivative effectively inhibited spheroid growth, suggesting its potential for use in solid tumors .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the thienopyrimidine core can enhance biological activity. For example, substituents on the phenyl rings were found to influence potency against various cancer cell lines .
Comparative Analysis
| Compound | IC50 (µM) | Target Enzyme | Activity |
|---|---|---|---|
| 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide | 5–15 | TS/DHFR | Anticancer |
| Other Thienopyrimidines | 10–30 | TS/DHFR | Anticancer |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 3,5-dimethylphenyl group in the target compound enhances lipophilicity compared to the electron-withdrawing 3,5-difluorophenyl in or the flexible benzyl group in .
- Acetamide Modifications : The 4-methoxyphenyl substituent in the target compound may improve solubility relative to 2,5-dimethoxyphenyl (polarity distribution) or 3-methoxyphenyl (positional isomerism affecting binding) .
- Synthetic Efficiency : Yields for analogs range from 94–95% (), suggesting robust coupling methodologies applicable to the target compound .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 3,5-dimethylphenyl group likely increases logP compared to analogs with polar substituents (e.g., sulfamoyl in ).
- Solubility : The para-methoxy group in the target compound may confer better aqueous solubility than meta-substituted analogs (e.g., ) due to reduced steric hindrance.
- pKa : Predicted pKa values for similar compounds (e.g., ~12.77 in ) suggest deprotonation at physiological pH, influencing membrane permeability.
Hypothetical Bioactivity and Binding Modes
While explicit bioactivity data for the target compound is unavailable, insights can be extrapolated from structural analogs:
- Kinase Inhibition: Thieno[3,2-d]pyrimidinones often target ATP-binding pockets in kinases. The sulfanyl-acetamide linker may facilitate hydrogen bonding with kinase backbones, while substituents modulate selectivity .
- Antimicrobial Activity : Electron-donating groups (e.g., methoxy) may enhance interactions with bacterial enzymes, as seen in sulfonamide derivatives .
Docking Studies :
- The 4-methoxyphenyl group’s para orientation could optimize hydrogen bonding with residues like Asp or Glu compared to meta-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
